2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrazolo-pyridine ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of intermediate compounds. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the pyrazolo-pyridine core . This intermediate can then be further functionalized through Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the pyrazolo-pyridine ring system, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis by activating caspase enzymes, such as caspase 9, which are crucial for the apoptotic cascade.
PARP-1 Cleavage: It induces the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cell death.
LC3 Fragmentation: The compound also induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activity.
Imidazole-containing Compounds: These compounds also possess a heterocyclic ring system and exhibit a wide range of biological activities.
Uniqueness
2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis and its potential use as a pH indicator distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H12N4O |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-phenyl-6-pyridin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C17H12N4O/c22-17-14-6-7-15(12-8-10-18-11-9-12)19-16(14)20-21(17)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
InChI Key |
IZEWJUNPPACZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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